1H-Benzotriazole-1-acetonitrile

Description

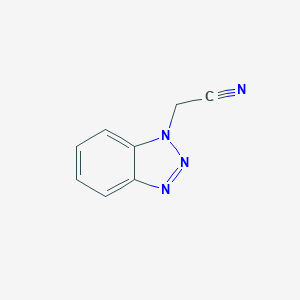

Structure

3D Structure

Propriétés

IUPAC Name |

2-(benzotriazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-5-6-12-8-4-2-1-3-7(8)10-11-12/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFOLZGBHRDEFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354897 | |

| Record name | 1H-Benzotriazole-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111198-08-4 | |

| Record name | 1H-Benzotriazole-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-1,2,3-benzotriazol-1-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1H-Benzotriazole-1-acetonitrile: A Technical Guide for Researchers

CAS Number: 111198-08-4

This technical guide provides an in-depth overview of 1H-Benzotriazole-1-acetonitrile, a versatile heterocyclic compound with significant potential in drug development and materials science. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a summary of its properties, detailed experimental protocols, and insights into its potential applications and mechanisms of action.

Core Properties and Specifications

This compound is a derivative of benzotriazole, characterized by an acetonitrile group attached to one of the nitrogen atoms of the triazole ring. Its chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 111198-08-4 | [1] |

| Molecular Formula | C₈H₆N₄ | [1] |

| Molecular Weight | 158.16 g/mol | [1] |

| Appearance | Off-white to light yellow powder | [2] |

| Melting Point | 84-89 °C | [1] |

| Boiling Point | 370.1 °C at 760 mmHg | [1] |

| Density | 1.3 g/cm³ | [1] |

| IUPAC Name | 2-(1H-1,2,3-benzotriazol-1-yl)acetonitrile | [1] |

| Synonyms | 1-(Cyanomethyl)-1H-benzotriazole, BTA-ACN | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of 1H-benzotriazole with a suitable haloacetonitrile, most commonly chloroacetonitrile. This reaction is generally carried out in the presence of a base in a polar aprotic solvent. The following protocols are based on established methods for the N-alkylation of benzotriazoles.[3]

Experimental Protocol: N-Alkylation of 1H-Benzotriazole

Objective: To synthesize this compound via N-alkylation of 1H-benzotriazole with chloroacetonitrile.

Materials:

-

1H-Benzotriazole

-

Chloroacetonitrile

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

Procedure:

-

To a solution of 1H-benzotriazole (1.0 equivalent) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 - 2.0 equivalents).

-

Stir the suspension at room temperature for 20-30 minutes to facilitate the formation of the benzotriazolide anion.

-

Add chloroacetonitrile (1.1 - 1.2 equivalents) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford this compound.

Synthesis of this compound.

Potential Applications and Biological Activity

While specific biological data for this compound is not extensively published, the benzotriazole scaffold is a well-established pharmacophore in medicinal chemistry.[4] Derivatives have shown a wide range of biological activities, suggesting that this compound could be a valuable intermediate or a candidate for various therapeutic applications.

Antimicrobial and Antifungal Activity

Benzotriazole derivatives are known to possess significant antibacterial and antifungal properties.[4][5][6] The activity is often attributed to the ability of the triazole ring to interact with biological targets.

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound.[1]

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

-

Positive control antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole)

Procedure (MIC Determination):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

-

Dilute the inoculum to the final concentration (e.g., 5 x 10⁵ CFU/mL) and add it to each well.

-

Include a positive control (inoculum without the compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Procedure (MBC/MFC Determination):

-

From the wells showing no visible growth in the MIC assay, aliquot a small volume (e.g., 10-20 µL) onto a fresh agar plate.

-

Incubate the agar plates under the same conditions as the MIC test.

-

The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Workflow for Antimicrobial Susceptibility Testing.

Anticancer Activity

Recent studies have highlighted the potential of benzotriazole derivatives as anticancer agents.[7] A study on 3-aryl-1-benzotriazole-1-yl-acrylonitrile derivatives, which share the same core structure as this compound, showed that these compounds may act as microtubule-targeting agents, a mechanism employed by several successful chemotherapy drugs. This suggests that this compound could be a valuable scaffold for the development of novel antiproliferative agents.

Potential Mechanism of Action: Microtubule Targeting

Microtubules are essential components of the cytoskeleton involved in cell division (mitosis). Microtubule-targeting agents interfere with the dynamics of microtubule polymerization and depolymerization, leading to cell cycle arrest and apoptosis (programmed cell death).

Hypothesized Mechanism of Action via Microtubule Targeting.

Corrosion Inhibition

Benzotriazole and its derivatives are widely used as corrosion inhibitors, particularly for copper and its alloys.[8][9] They form a protective film on the metal surface, preventing corrosive agents from reaching it.[10] The mechanism involves the formation of a complex between the benzotriazole molecule and the metal ions on the surface.

Objective: To evaluate the corrosion inhibition efficiency of this compound on a metal surface (e.g., mild steel) in a corrosive environment (e.g., 1M HCl).

Materials:

-

Working electrode (e.g., mild steel specimen)

-

Reference electrode (e.g., Saturated Calomel Electrode - SCE)

-

Counter electrode (e.g., platinum foil)

-

Corrosive medium (e.g., 1M HCl)

-

This compound (at various concentrations)

-

Potentiostat/Galvanostat

Procedure:

-

Prepare solutions of the corrosive medium containing different concentrations of this compound.

-

Polish the working electrode to a mirror finish, clean, and dry it.

-

Immerse the three-electrode setup into the test solution and allow the open-circuit potential (OCP) to stabilize.

-

Perform a potentiodynamic polarization scan, typically from -250 mV to +250 mV versus OCP, at a slow scan rate (e.g., 1 mV/s).

-

Record the polarization curve (log current density vs. potential).

-

Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots.

-

Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] x 100

Conclusion

This compound is a compound with considerable potential, stemming from the well-documented and diverse activities of the benzotriazole scaffold. While specific research on this particular derivative is emerging, its structural features make it a prime candidate for investigation in antimicrobial and anticancer drug discovery, as well as in the development of advanced corrosion inhibitors. The experimental protocols provided in this guide offer a framework for researchers to explore and unlock the full potential of this versatile molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. ijariie.com [ijariie.com]

- 3. itmedicalteam.pl [itmedicalteam.pl]

- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigating the Antimicrobial Activity of Derivatives of Benzotriazole | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]

- 6. jrasb.com [jrasb.com]

- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 8. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment [irowater.com]

- 9. Effect of 1-Acetyl-1H-Benzotriazole on Corrosion of Mild Steel in 1M HCl | Journal of Scientific Research [banglajol.info]

- 10. Understanding corrosion inhibition with van der Waals DFT methods: the case of benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1H-Benzotriazole-1-acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1H-Benzotriazole-1-acetonitrile. The information is presented to support research, development, and application of this compound in various scientific fields, including drug discovery.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in different environments and for designing experimental protocols.

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₄ | [1] |

| Molecular Weight | 158.16 g/mol | [1] |

| Melting Point | 84-89 °C | [1] |

| Boiling Point | 370.1 °C at 760 mmHg | [1] |

| Density | 1.3 g/cm³ | [1] |

| logP (Predicted) | 0.95488 | |

| Solubility | Very slightly soluble in water (0.54 g/L at 25 °C). Soluble in many common organic solvents such as ethanol, methanol, and dimethylformamide. | [2] |

| pKa | Data for this compound is not readily available. For the parent compound, 1H-Benzotriazole, the pKa in acetonitrile is reported as 22.98. The pKa in water is approximately 8.2. | [3][4][5] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are outlined below. These protocols are based on established chemical principles and practices.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of 1H-benzotriazole with chloroacetonitrile. A general procedure is as follows:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-benzotriazole in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[6]

-

Addition of Base : Add a base, such as potassium carbonate or sodium hydroxide, to the solution to deprotonate the benzotriazole.[6]

-

Addition of Alkylating Agent : Slowly add chloroacetonitrile to the reaction mixture.

-

Reaction Conditions : Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).[7]

-

Work-up : After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. The solvent is then removed under reduced pressure.

-

Purification : The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield pure this compound.[8]

Characterization Protocols

Melting Point Determination [2][9][10][11]

The melting point is determined using a capillary melting point apparatus.

-

A small amount of the dried, crystalline sample is packed into a capillary tube sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.

Boiling Point Determination [1][12][13][14][15]

The boiling point is determined using the distillation method.

-

The liquid sample is placed in a distillation flask with a few boiling chips.

-

A thermometer is positioned in the neck of the flask with the top of the bulb level with the side arm of the distillation apparatus.

-

The flask is heated gently, and the temperature is recorded when the liquid is boiling and the vapor temperature is stable.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts, multiplicity, and integration of the signals are analyzed to confirm the molecular structure.[7][16][17][18][19]

-

Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum is obtained by placing a small amount of the sample on the ATR crystal of an FTIR spectrometer. The characteristic absorption bands corresponding to the functional groups (e.g., C≡N, aromatic C-H) are identified to confirm the structure.[7][20][21][22][23]

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. byjus.com [byjus.com]

- 3. ijariie.com [ijariie.com]

- 4. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pennwest.edu [pennwest.edu]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. Video: Boiling Points - Concept [jove.com]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. 1H-Benzotriazole(95-14-7) 13C NMR [m.chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. researchgate.net [researchgate.net]

- 21. 1H-Benzotriazole(95-14-7) IR Spectrum [chemicalbook.com]

- 22. researchgate.net [researchgate.net]

- 23. 1H-Benzotriazole [webbook.nist.gov]

An In-depth Technical Guide to the Structure Elucidation of 1H-Benzotriazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of N-substituted 1H-benzotriazole compounds. Due to the limited availability of published, detailed spectroscopic data for 1H-Benzotriazole-1-acetonitrile, this document will utilize the closely related and well-characterized compound, 1H-Benzotriazole-1-methanol , as a primary example for data presentation and interpretation. The principles and protocols described herein are directly applicable to the analysis of this compound and other similar derivatives.

Introduction to 1H-Benzotriazole Derivatives

1H-Benzotriazole and its derivatives are a significant class of heterocyclic compounds featuring a fused benzene and triazole ring system. These molecules are of considerable interest in medicinal chemistry and drug development, serving as versatile scaffolds for the synthesis of novel therapeutic agents.[1][2] Their derivatives have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, analgesic, and anti-inflammatory properties.[2] The substituent at the N-1 position of the benzotriazole ring plays a crucial role in determining the biological activity of the molecule. Accurate structural elucidation is therefore a critical step in the development and understanding of these compounds.

Physicochemical Properties

The fundamental physical and chemical properties are essential for the initial characterization of a new compound.

| Property | Value (for this compound) | Value (for 1H-Benzotriazole-1-methanol) |

| Molecular Formula | C₈H₆N₄ | C₇H₇N₃O |

| Molecular Weight | 158.16 g/mol | 149.15 g/mol [3] |

| Appearance | Off-white to light yellow powder[4] | White crystalline solid |

| Melting Point | 84-89 °C | Not available |

| CAS Number | 111198-08-4[4] | 28539-02-8[3] |

Spectroscopic Data for Structure Elucidation (Example: 1H-Benzotriazole-1-methanol)

The following sections present the key spectroscopic data for 1H-Benzotriazole-1-methanol, which is structurally analogous to this compound, with a hydroxymethyl group instead of a cyanomethyl group at the N-1 position.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of 1H-Benzotriazole-1-methanol in DMSO-d₆ would be expected to show distinct signals for the aromatic protons and the methylene protons of the substituent.[5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | d | 1H | Aromatic H |

| ~7.9 | d | 1H | Aromatic H |

| ~7.6 | t | 1H | Aromatic H |

| ~7.4 | t | 1H | Aromatic H |

| ~6.0 | s | 2H | N-CH₂-O |

| ~5.5 | t | 1H | OH |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.[6]

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | C-7a |

| ~133.0 | C-3a |

| ~128.0 | Aromatic CH |

| ~124.0 | Aromatic CH |

| ~120.0 | Aromatic CH |

| ~111.0 | Aromatic CH |

| ~70.0 | N-CH₂-O |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[7]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1620-1580 | Medium-Strong | C=C stretch (aromatic) |

| 1490-1450 | Medium-Strong | C=C stretch (aromatic) |

| 1250-1150 | Strong | C-N stretch |

| 1100-1000 | Strong | C-O stretch (primary alcohol) |

| 780-740 | Strong | C-H bend (ortho-disubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[8]

| m/z | Relative Intensity (%) | Assignment |

| 149 | High | [M]⁺ (Molecular Ion) |

| 120 | Medium | [M - CH₂OH]⁺ |

| 92 | High | [C₆H₄N₂]⁺ |

| 65 | Medium | [C₅H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for N-substituted benzotriazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition :

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR) : Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition :

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, scan the range from 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Perform a background scan of the empty ATR crystal before running the sample.

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction : Introduce the sample into the mass spectrometer via a suitable ionization method. For stable, non-volatile compounds, direct infusion or gas chromatography-mass spectrometry (GC-MS) can be used. For more polar or thermally labile compounds, liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is preferred.

-

Ionization : Electron Ionization (EI) is a common method for GC-MS, while ESI is standard for LC-MS.

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition : Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). The resulting spectrum shows the relative abundance of different ions.

Visualizations

Molecular Structure of this compound```dot

// Implicit hydrogens (not drawn for clarity) }

Caption: The role of the 1H-benzotriazole scaffold in the drug discovery process.

Conclusion

References

- 1. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. scbt.com [scbt.com]

- 4. This compound, CasNo.111198-08-4 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 5. 1H-BENZOTRIAZOLE-1-METHANOL(28539-02-8) 1H NMR spectrum [chemicalbook.com]

- 6. 1H-BENZOTRIAZOLE-1-METHANOL(28539-02-8) 13C NMR [m.chemicalbook.com]

- 7. 1H-BENZOTRIAZOLE-1-METHANOL(28539-02-8) IR2 spectrum [chemicalbook.com]

- 8. 1H-BENZOTRIAZOLE-1-METHANOL(28539-02-8) MS spectrum [chemicalbook.com]

Spectroscopic Data for 1H-Benzotriazole-1-acetonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Benzotriazole-1-acetonitrile is a derivative of benzotriazole, a class of heterocyclic compounds with significant applications in medicinal chemistry and drug development. The introduction of an acetonitrile moiety to the benzotriazole core can modulate its biological activity and physicochemical properties. Accurate spectroscopic characterization is paramount for the verification of the molecular structure and purity of this compound. This guide aims to bridge the current gap in available data by providing a predictive and methodological framework for its spectroscopic analysis.

Spectroscopic Data Analysis

Due to the limited availability of direct experimental data for this compound, this section presents the known spectroscopic data for the parent compound, 1H-Benzotriazole, as a foundational reference. Subsequently, predicted spectral data for this compound are detailed, based on the established influence of the acetonitrile substituent on the benzotriazole scaffold.

Reference Spectroscopic Data: 1H-Benzotriazole

The spectroscopic data for 1H-Benzotriazole is well-documented and provides a baseline for understanding the contribution of the core ring system to the overall spectrum.

¹H NMR Data (300 MHz, Acetone-d₆) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 14.9 | br s | 1H | N-H |

| 7.95 | d | 2H | H-4, H-7 |

| 7.47 | d | 2H | H-5, H-6 |

¹³C NMR Data

While a specific spectrum from a single source with all assignments is not available, data from various sources indicate the following approximate chemical shifts.

| Chemical Shift (δ) ppm | Assignment |

| ~133 | C-3a, C-7a |

| ~124 | C-5, C-6 |

| ~110 | C-4, C-7 |

The infrared spectrum of 1H-Benzotriazole exhibits characteristic absorptions for the aromatic ring and the N-H bond.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2600 | Broad | N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1600-1450 | Medium-Strong | C=C aromatic ring stretching |

| 1210 | Strong | C-N stretching |

| 745 | Strong | C-H out-of-plane bending |

The electron ionization mass spectrum of 1H-Benzotriazole shows a prominent molecular ion peak.

| m/z | Relative Intensity (%) | Assignment |

| 119 | 100 | [M]⁺ |

| 91 | ~50 | [M-N₂]⁺ |

| 64 | ~30 | [C₅H₄]⁺ |

Predicted Spectroscopic Data for this compound

The addition of the acetonitrile group (-CH₂CN) at the N-1 position of the benzotriazole ring is expected to induce specific changes in the spectroscopic data.

The introduction of the methylene group will result in a new singlet, and the symmetry of the benzotriazole protons will be broken, leading to a more complex splitting pattern for the aromatic protons.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1 | d | 1H | H-4 |

| ~7.8 | d | 1H | H-7 |

| ~7.6 | t | 1H | H-5 |

| ~7.4 | t | 1H | H-6 |

| ~5.5 | s | 2H | -CH₂- |

The spectrum will show additional signals for the methylene and nitrile carbons.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~145 | C-7a |

| ~133 | C-3a |

| ~128 | C-5 |

| ~124 | C-6 |

| ~120 | C-4 |

| ~115 | -CN |

| ~110 | C-7 |

| ~45 | -CH₂- |

The most significant addition to the IR spectrum will be the characteristic nitrile stretch. The broad N-H stretch will be absent.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Weak | Aliphatic C-H stretching (-CH₂-) |

| 2260-2240 | Medium, Sharp | C≡N stretching[2][3] |

| 1600-1450 | Medium-Strong | C=C aromatic ring stretching |

| ~1250 | Strong | C-N stretching |

| ~750 | Strong | C-H out-of-plane bending |

The molecular ion peak will correspond to the molecular weight of this compound (158.16 g/mol ).

| m/z | Relative Intensity (%) | Assignment |

| 158 | High | [M]⁺ |

| 118 | Moderate | [M-CH₂CN]⁺ |

| 91 | Moderate | [C₆H₅N]⁺ |

| 64 | Low | [C₅H₄]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 300 MHz or higher field NMR spectrometer.

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

¹H NMR Acquisition :

-

Acquire a one-pulse proton spectrum with a spectral width of approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.

-

Use a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds.

-

Accumulate several hundred to a few thousand scans depending on the sample concentration.

-

-

Data Processing : Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation :

-

Solid State (KBr Pellet) : Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing : Perform a background subtraction from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.

-

GC-MS Method :

-

GC Conditions : Use a suitable capillary column (e.g., DB-5ms). Set the injector temperature to 250°C. Use a temperature program starting from a low temperature (e.g., 50°C) and ramping up to a high temperature (e.g., 280°C) to ensure elution of the compound.

-

MS Conditions : Set the ion source temperature to 230°C and the quadrupole temperature to 150°C. Acquire data in full scan mode over a mass range of m/z 40-500.

-

-

Direct Insertion Probe Method :

-

Place a small amount of the sample in a capillary tube and insert it into the ion source.

-

Gradually heat the probe to volatilize the sample.

-

Acquire mass spectra over the desired mass range.

-

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Tautomeric Forms of N-substituted Benzotriazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted benzotriazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their versatile biological activities, including antifungal, antibacterial, antiviral, and anticancer properties, stem from their unique structural features.[1][2] A core aspect of their chemistry, crucial for understanding their reactivity and biological interactions, is the phenomenon of tautomerism. This guide provides a comprehensive overview of the tautomeric forms of N-substituted benzotriazoles, detailing their relative stabilities, experimental and computational characterization, and their implications in drug development.

Tautomerism in N-substituted Benzotriazoles

Benzotriazole itself can exist in three tautomeric forms: 1H-, 2H-, and 3H-benzotriazole. Due to the symmetry of the parent molecule, the 1H and 3H tautomers are degenerate. However, upon N-substitution, the degeneracy is lifted, leading to distinct 1-substituted and 2-substituted isomers. The tautomeric equilibrium between these forms is influenced by the nature of the substituent, the solvent, and the physical state (gas, solution, or solid).[2][3]

Generally, the 1H-isomer is the thermodynamically more stable and predominant form in solution and the solid state.[3] In the gas phase, the contribution of the 2H-tautomer can increase.[4] The energy difference between the tautomers is often small, allowing for a dynamic equilibrium.

Visualizing Tautomeric Equilibrium

The equilibrium between the 1-substituted and 2-substituted tautomers is a fundamental concept.

Caption: Tautomeric equilibrium between 1-substituted and 2-substituted benzotriazoles.

Quantitative Analysis of Tautomeric Forms

The relative stability of benzotriazole tautomers can be quantified through experimental and computational methods. Experimental techniques like NMR spectroscopy can be used to determine the equilibrium constants and population of each tautomer in solution. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for calculating the relative energies of the tautomers.

| Compound | Method | Solvent/Phase | ΔE (E2H - E1H) (kJ/mol) | Predominant Tautomer | Reference |

| 1H-Benzotriazole | FTIR Spectroscopy | Gas Phase | 4.17 | 1H | [5] |

| 1H-Benzotriazole | Ab initio (MP2/6-31G**) | Gas Phase | ~16.7 | 2H | [4] |

| 1H-Benzotriazole | Ab initio (HF) | Gas Phase | >11.9 | 1H | [5] |

| 1H-Benzotriazole | Ab initio (CCSD) | Gas Phase | 1.94 | 1H | [5] |

| 1H-Benzotriazole | Ab initio (CCSD(T)) | Gas Phase | -0.62 | 2H | [5] |

| 5-Nitrobenzotriazole | 15N NMR & Ab initio | Solution | - | 1H/3H | |

| 4-Nitrobenzotriazole | 15N NMR & Ab initio | Solution | - | 1H/3H |

Note: A positive ΔE value indicates that the 1H-tautomer is more stable. The predominance of a particular tautomer can be influenced by the computational method and basis set used.[6]

Experimental Protocols for Characterization

Synthesis of N-Acylbenzotriazoles

N-acylbenzotriazoles are important intermediates in organic synthesis. The following is a typical experimental procedure for their preparation.[7]

Materials:

-

Carboxylic acid (1.0 equiv.)

-

N-Bromosuccinimide (NBS) (1.2 equiv.)

-

Triphenylphosphine (PPh3) (1.2 equiv.)

-

1H-Benzotriazole (1.2 equiv.)

-

Dry Dichloromethane (CH2Cl2)

Procedure:

-

To a round-bottom flask containing a stirring solution of NBS and PPh3 in dry dichloromethane at 0 °C, add the carboxylic acid.

-

Add 1H-Benzotriazole portion-wise to the reaction mixture.

-

After the addition is complete, stir the reaction mixture for 1 hour at room temperature.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure until dry.

-

Purify the crude product using flash column chromatography with a gradient of ethyl acetate and n-hexane to afford the pure N-acylbenzotriazole.

NMR Spectroscopy for Tautomer Analysis

Variable temperature (VT) NMR spectroscopy is a powerful technique to study the dynamic equilibrium between tautomers.[8][9]

Sample Preparation:

-

Dissolve 5-10 mg of the purified N-substituted benzotriazole in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean, dry NMR tube.[10]

-

Use Class A glass NMR tubes for VT experiments to prevent breakage at extreme temperatures.[8]

13C NMR Data Acquisition:

-

Acquire a standard proton-decoupled 13C NMR spectrum at room temperature (298 K).

-

Gradually decrease the temperature in increments of 10-20 °C, allowing the sample to equilibrate for at least 5 minutes at each temperature.[9]

-

Acquire a 13C NMR spectrum at each temperature.

-

Observe the changes in the chemical shifts and the appearance of new signals as the equilibrium shifts. At the coalescence temperature, the signals for the two tautomers will merge into a broad peak. At lower temperatures, separate signals for each tautomer may be observed.

Data Analysis: The equilibrium constant (Keq) can be determined from the integration of the signals corresponding to each tautomer at a given temperature. The Gibbs free energy difference (ΔG°) can then be calculated using the equation: ΔG° = -RTln(Keq).

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles, confirming the tautomeric form present in the solid state.[11][12]

Crystal Growth:

-

Grow single crystals of the N-substituted benzotriazole derivative by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer with monochromatic X-ray radiation (e.g., Mo Kα).[13]

-

Data is collected over a range of angles by rotating the crystal.

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Refine the structural model against the experimental data to determine the precise atomic positions, bond lengths, and angles.[14]

Role in Drug Development: Signaling Pathways and Mechanisms of Action

The biological activity of N-substituted benzotriazoles is often linked to their ability to inhibit specific enzymes or disrupt cellular processes. Understanding these mechanisms is crucial for rational drug design.

Antifungal Activity: Inhibition of CYP51

Many azole-based antifungal agents, including derivatives of benzotriazole, target the enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway in fungi.[15][16] Ergosterol is an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[17]

Caption: Mechanism of action of N-substituted benzotriazole antifungals via inhibition of CYP51.

Anticancer Activity: Tubulin Polymerization Inhibition

Certain N-substituted benzotriazole derivatives have shown potent anticancer activity by targeting the microtubule network, which is essential for cell division.[1][7][18] These compounds can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[8]

Caption: Anticancer mechanism of N-substituted benzotriazoles through inhibition of tubulin polymerization.

Antidiabetic Activity: α-Glucosidase Inhibition

Some N-substituted benzotriazoles have been identified as potent inhibitors of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into glucose in the small intestine.[19][20][21] By inhibiting this enzyme, these compounds can delay carbohydrate digestion and reduce postprandial hyperglycemia, making them promising candidates for the management of type 2 diabetes.[19]

| Compound | IC50 (µM) against α-glucosidase | Reference |

| Benzotriazole-based bis-Schiff base 1 | 1.10 ± 0.05 | [21] |

| Benzotriazole-based bis-Schiff base 2 | 28.30 ± 0.60 | [21] |

| Acarbose (standard) | 10.30 ± 0.20 | [21] |

Conclusion

The tautomerism of N-substituted benzotriazoles is a critical factor influencing their chemical properties and biological activities. The predominance of the 1-substituted tautomer in solution and solid-state is a general trend, but the small energy difference allows for a dynamic equilibrium that can be crucial for receptor binding and catalytic inhibition. A thorough understanding of this tautomeric behavior, facilitated by a combination of advanced experimental techniques and computational modeling, is essential for the rational design and development of novel N-substituted benzotriazole-based therapeutics. This guide provides a foundational framework for researchers and scientists to explore the rich chemistry of these promising compounds.

References

- 1. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Bentham Science [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ak-schmitt.hhu.de [ak-schmitt.hhu.de]

- 5. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. X-ray single-crystal diffraction | FZU [fzu.cz]

- 13. mdpi.com [mdpi.com]

- 14. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 15. Structural basis of human CYP51 inhibition by antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Novel N′-substituted benzylidene benzohydrazides linked to 1,2,3-triazoles: potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [PDF] Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Study of New Benzotriazole-Based Bis-Schiff Base Derivatives | Semantic Scholar [semanticscholar.org]

- 21. Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Study of New Benzotriazole-Based Bis-Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 1H-Benzotriazole-1-acetonitrile in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1H-Benzotriazole-1-acetonitrile in organic solvents. Due to a lack of readily available quantitative solubility data for this compound in the public domain, this guide presents qualitative solubility information for the parent compound, 1H-Benzotriazole, as a foundational reference. It is crucial to note that the solubility of this compound may differ from its parent compound due to the presence of the acetonitrile group. This guide also furnishes detailed experimental protocols for determining solubility, enabling researchers to ascertain precise solubility data for this compound in their specific applications.

Introduction to this compound

This compound is a derivative of 1H-Benzotriazole, a heterocyclic aromatic compound with a wide range of applications, including as a corrosion inhibitor, a reagent in organic synthesis, and a component in photographic developing solutions. The addition of an acetonitrile group to the benzotriazole core can significantly alter its physicochemical properties, including its solubility in various organic solvents. Understanding these solubility characteristics is paramount for its effective use in drug development, chemical synthesis, and materials science.

Qualitative Solubility of 1H-Benzotriazole (Parent Compound)

While specific quantitative data for this compound is not available, the solubility of the parent compound, 1H-Benzotriazole, provides a useful starting point for solvent selection.

Table 1: Qualitative Solubility of 1H-Benzotriazole in Various Solvents

| Solvent Classification | Solvent Examples | Qualitative Solubility of 1H-Benzotriazole |

| Polar Protic Solvents | Water, Ethanol, Methanol | Soluble[1][2] |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF) | Soluble[1][2] |

| Nonpolar Aromatic | Benzene, Toluene | Soluble[1][2] |

| Halogenated Solvents | Chloroform | Soluble[1][2] |

Note: The presence of the polar acetonitrile group in this compound is expected to enhance its solubility in polar solvents compared to the parent compound. However, experimental verification is essential.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, the following established experimental protocols are recommended.

Equilibrium Solubility Method (Shake-Flask Method)

This is a widely used and reliable method for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial with a screw cap).

-

Equilibration: The container is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A constant temperature water bath or incubator is used for this purpose.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This can be achieved by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm PTFE or nylon filter) to remove any remaining solid particles.

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.

Gravimetric Method

The gravimetric method is a simpler, albeit potentially less precise, method for determining solubility.

Methodology:

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the equilibrium solubility method.

-

Aliquot Collection: A known volume of the clear, saturated supernatant is carefully transferred to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Solvent Evaporation: The solvent is evaporated from the container under controlled conditions (e.g., in a fume hood at room temperature or in a vacuum oven at a temperature below the decomposition point of the solute) until a constant weight of the solid residue is obtained.

-

Calculation: The weight of the dissolved solid is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried residue. The solubility is then calculated by dividing the mass of the residue by the initial volume of the aliquot taken.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the equilibrium solubility method.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides a solid foundation for researchers. The qualitative solubility of the parent compound, 1H-Benzotriazole, offers initial guidance for solvent selection. The detailed experimental protocols provided herein empower scientists to accurately measure the solubility of this compound in various organic solvents, a critical step for its successful application in research and development. It is strongly recommended that researchers perform their own solubility studies using the methods outlined in this guide to obtain precise data relevant to their specific experimental conditions and solvent systems.

References

Thermal stability and decomposition of benzotriazole derivatives

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Benzotriazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Benzotriazole and its derivatives are a cornerstone class of heterocyclic compounds with wide-ranging applications, from corrosion inhibition and polymer stabilization to their significant role as scaffolds in medicinal chemistry.[1][2] For drug development professionals, in particular, a thorough understanding of the thermal stability and decomposition behavior of these molecules is paramount for ensuring the safety, stability, and efficacy of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the thermal properties of various benzotriazole derivatives, detailing experimental methodologies, summarizing key thermal analysis data, and illustrating decomposition pathways.

Thermal Analysis Techniques: Methodologies and Protocols

The thermal behavior of benzotriazole derivatives is primarily investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide critical data on mass loss as a function of temperature and the energetics of thermal events, respectively. For a comprehensive safety assessment, especially to understand worst-case scenarios and thermal runaway potential, Accelerating Rate Calorimetry (ARC) is the industry's gold standard, as it measures temperature and pressure changes under adiabatic conditions.[3][4][5]

Experimental Protocols

Precise and reproducible data depend on meticulous adherence to experimental protocols. Below are typical methodologies employed in the thermal analysis of benzotriazole derivatives.

1.1.1 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated over time. This is used to determine decomposition temperatures, quantify mass loss, and identify intermediate stable compounds.

-

Instrumentation : A typical instrument is the Perkin Elmer Pyris 1 TGA thermogravimetric analyzer.[6][7]

-

Sample Preparation : Approximately 5 mg of the solid sample is accurately weighed and placed in an open aluminum pan.[6][7]

-

Analysis Conditions :

-

Temperature Program : The sample is heated from a starting temperature (e.g., 30 °C) to a final temperature (e.g., 500 °C).[6]

-

Heating Rate : A linear heating rate, commonly 10 °C min⁻¹, is applied.[6]

-

Atmosphere : The analysis is conducted under a continuous flow of an inert gas, such as nitrogen, at a flow rate of around 30 mL min⁻¹.[6][7] This prevents oxidative decomposition.

-

1.1.2 Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, enthalpies of fusion, and the temperatures and enthalpies of exothermic decomposition events.[8]

-

Instrumentation : A common instrument is the Perkin Elmer DSC 7 differential scanning calorimeter.[6]

-

Calibration : The instrument is calibrated using standard materials with known melting points, such as indium and zinc, prior to analysis.[6]

-

Sample Preparation : A small sample (approximately 1 to 5 mg) is weighed and hermetically sealed in an aluminum pan.[6] For decomposition studies, the lid may be pierced to allow for the escape of gaseous products.[6]

-

Analysis Conditions :

Visualization of Experimental Workflow

The logical flow from sample handling to final data interpretation in thermal analysis is critical. The following diagram illustrates a typical workflow for studying benzotriazole derivatives.

Thermal Stability Data of Benzotriazole Derivatives

The thermal stability of benzotriazole derivatives is highly dependent on the nature and position of their substituents. The following tables summarize quantitative data from TGA and DSC studies for different classes of these compounds.

N-Carbamoyl Benzotriazole Derivatives

These compounds were analyzed by TGA and DSC, revealing distinct decomposition patterns.[6][9]

| Compound | Analysis Method | Key Observations | Temperature Range (°C) | Max Rate Temp (°C) | Ref |

| 1-(N-benzyloxycarbamoyl) benzotriazole | TGA | Two-step mass loss (98.4% total) | 168 - 328 | 305 | [6] |

| DSC | Broad exothermic peak | 168 - 250 | - | ||

| 1-(N-methoxycarbamoyl) benzotriazole | TGA | Single-step evaporation | 96 - 193 | 180 | [6] |

| 1-(N-ethoxycarbamoyl) benzotriazole | TGA | Single-step evaporation | 99 - 209 | 200 | [6] |

| N,N',N''-tribenzyloxyisocyanuric acid | TGA | Single-step mass loss (98%) | 247 - 343 | 288 | [6] |

Nitrobenzotriazole Derivatives

Nitro-substituted benzotriazoles are a class of energetic materials, and their thermal stability is a key safety parameter.

| Compound | Analysis Method | Melting Point (°C) | Decomposition Onset (°C) | Key Findings | Ref |

| 5,7-dinitrobenzotriazole (DBT) | DSC | 193 | 291 (extrapolated) | Decomposition is autocatalytic. | |

| 4-amino-5,7-dinitrobenzotriazole (ADBT) | DSC | 337 (melts with decomposition) | 337 | More thermally stable than DBT. |

Methyl-Substituted Benzotriazole Derivatives

A study using DSC focused on the thermophysical properties of simple methylated derivatives.

| Compound | Analysis Method | Onset Temperature of Fusion (°C) | Enthalpy of Fusion (ΔHfus) (kJ·mol⁻¹) | Ref |

| 5-methyl-1H-benzotriazole | DSC | 84.1 ± 0.2 | 19.3 ± 0.1 | |

| 5,6-dimethyl-1H-benzotriazole | DSC | 148.9 ± 0.2 | 24.3 ± 0.1 |

Unsubstituted Benzotriazole

For comparison, the parent compound, benzotriazole, exhibits significant thermal stability.

| Compound | Analysis Method | Key Observations | Temperature Range (°C) | Ref |

| Benzotriazole (BtH) | DSC | Exothermal decomposition | 306 - 410 | [6] |

| TGA/DTA | Evaporation followed by decomposition | 127 - 194 (evaporation) | [6] |

Decomposition Mechanisms and Pathways

The thermal decomposition of benzotriazole derivatives can proceed through various mechanisms, including the elimination of N₂, ring-opening, and reactions involving substituents.

N-Carbamoyl Derivatives

The decomposition of 1-(N-benzyloxycarbamoyl) benzotriazole is proposed to proceed via an intermediary N-benzyloxyisocyanate, which then trimerizes to form the more stable N,N',N''-tribenzyloxyisocyanuric acid upon heating.[6][9] This reaction pathway is not observed for the corresponding methoxy and ethoxy analogues, highlighting the influence of the substituent on the decomposition route.[6][9]

Nitro Derivatives

For energetic compounds like 5,7-dinitrobenzotriazole (DBT) and 4-amino-5,7-dinitrobenzotriazole (ADBT), quantum chemical calculations suggest two primary decomposition pathways.

-

Nitro-nitrite Isomerization : This pathway has a lower activation barrier and is dominant at lower temperatures.

-

C–NO₂ Bond Cleavage : This radical bond scission has a higher pre-exponential factor and dominates at the higher temperatures typically seen in experimental analysis.

The presence of the amino group in ADBT increases its thermal stability compared to DBT, which is consistent with the higher C–NO₂ bond energy in ADBT. The following diagram illustrates the primary decomposition channels for a dinitrobenzotriazole compound.

Conclusion

This guide provides a foundational understanding of the thermal stability and decomposition of benzotriazole derivatives, crucial for their safe handling and application in research and drug development. The data clearly indicate that thermal properties are highly sensitive to the specific substitution pattern on the benzotriazole scaffold. N-carbamoyl derivatives show varied behavior from simple evaporation to complex decomposition and rearrangement. Nitro-substituted derivatives are energetic materials with complex, autocatalytic decomposition profiles, while simple alkyl substitution has a more straightforward effect on melting behavior. The provided experimental protocols serve as a reliable starting point for researchers performing thermal analysis, and the illustrated workflow and decomposition pathways offer a conceptual framework for interpreting the resulting data. A thorough thermal characterization is an indispensable step in the development of new benzotriazole-based APIs and other advanced materials.

References

- 1. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 2. paralab.pt [paralab.pt]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. mdpi.com [mdpi.com]

- 5. Thermal analysis of N-carbamoyl benzotriazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Assessing the Toxicity of Benzotriazole Ultraviolet Stabilizers to Fishes: Insights into Aryl Hydrocarbon Receptor-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. gsconlinepress.com [gsconlinepress.com]

In-Depth Technical Guide: Health and Safety Information for 1H-Benzotriazole-1-acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for 1H-Benzotriazole-1-acetonitrile (CAS No. 111198-08-4). The information is compiled from available safety data sheets and toxicological literature. It is crucial to note that while GHS classifications are available for this compound, specific quantitative toxicological data is limited. Therefore, data for the parent compound, 1H-Benzotriazole, is included for reference and should be interpreted with caution.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute toxicity, and skin and eye irritation.

GHS Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Toxicological Data

Acute Toxicity Data for 1H-Benzotriazole (CAS No. 95-14-7) [1][2]

| Endpoint | Species | Route | Value |

| LD50 | Rat | Oral | 560 mg/kg bw |

| LD50 | Mouse | Oral | 615 mg/kg bw |

| LC50 | Rat | Inhalation | 1910 mg/m³/3H |

| LD50 | Rat | Dermal | >1000 mg/kg bw |

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not available in the reviewed literature. However, the GHS classifications suggest that the following standard OECD guidelines, or similar validated methods, would have been used to generate the hazard data:

-

Acute Oral Toxicity: OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method), or OECD 425 (Acute Oral Toxicity: Up-and-Down Procedure). These studies typically involve the administration of the substance to fasted animals (usually rats) followed by observation for signs of toxicity and mortality over a 14-day period.

-

Acute Dermal Toxicity: OECD Test Guideline 402 (Acute Dermal Toxicity). This test involves the application of the substance to the shaved skin of animals (often rabbits or rats) for 24 hours, followed by a 14-day observation period.

-

Acute Inhalation Toxicity: OECD Test Guideline 403 (Acute Inhalation Toxicity). This guideline describes studies where animals (usually rats) are exposed to the substance as a gas, vapor, or aerosol in a controlled atmosphere for a defined period (typically 4 hours).

-

Skin Irritation: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). A small amount of the substance is applied to the skin of an animal (typically a rabbit) and the site is observed for signs of irritation such as erythema and edema.

-

Eye Irritation: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). The substance is applied to the eye of an animal (typically a rabbit) and the eye is examined for signs of irritation to the cornea, iris, and conjunctiva.

Signaling Pathways and Mechanism of Toxicity

There is no specific information available in the public literature regarding the signaling pathways or the precise mechanism of toxicity for this compound. For the parent compound, 1H-Benzotriazole, some studies suggest potential for effects on the central nervous system, but the molecular mechanisms are not well-elucidated[1][2].

Safety Handling and Emergency Procedures

Based on the identified hazards, the following workflow should be followed when handling this compound.

Caption: Safety Handling Workflow for this compound.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken immediately:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

This technical guide is intended for informational purposes only and should not be a substitute for a thorough review of the Safety Data Sheet (SDS) and adherence to all institutional and regulatory safety protocols.

References

The Enduring Legacy of Benzotriazoles: From Industrial Safeguards to Therapeutic Innovations

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotriazole, a seemingly simple bicyclic heteroaromatic compound, has carved a remarkable niche in both industrial and medicinal chemistry since its discovery in the late 19th century. Initially synthesized by G. Schultz in 1889, its first significant application was as a highly effective corrosion inhibitor, particularly for copper and its alloys.[1] This foundational use paved the way for its integration into a wide array of industrial products, from antifreeze and hydraulic fluids to aircraft de-icing agents and UV stabilizers for polymers.[1][2][3] However, the journey of benzotriazole did not stop at industrial applications. By the mid-20th century, the unique chemical scaffold of benzotriazole began to attract the attention of medicinal chemists, leading to the exploration and development of a vast number of derivatives with diverse and potent pharmacological activities.[1] This guide provides an in-depth exploration of the discovery, history, and multifaceted applications of benzotriazole compounds, offering valuable insights for researchers and professionals in the field of drug development.

From Corrosion Inhibitor to a Versatile Pharmacophore

The initial success of benzotriazole as a corrosion inhibitor stems from its ability to form a stable, protective film on metal surfaces, a complex between the metal ions and the benzotriazole molecule.[4] This property remains a cornerstone of its industrial utility. However, the true versatility of the benzotriazole nucleus lies in its capacity to serve as a "privileged scaffold" in medicinal chemistry. Its fused benzene and triazole rings provide a rigid framework that can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships (SAR). This has led to the discovery of benzotriazole derivatives with a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic properties.[1][5][6][7]

Quantitative Data Summary

The following tables summarize key quantitative data for various benzotriazole derivatives, showcasing their efficacy in different applications.

Table 1: Corrosion Inhibition Efficiency of Benzotriazole

| Metal/Alloy | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Reference |

| Copper | 3.5% NaCl | 10 mM | >99% | [4] |

| Copper | Dilute Seawater | 1 mM | 100% | [4] |

| Copper | 1 M HNO3 | 5 x 10⁻³ M (TBC derivative) | 95.8% | |

| Aluminum Alloy 1050 | Artificial Seawater | Not Specified | Moderate | [8] |

| Mild Steel | Artificial Seawater | Not Specified | Good | [8] |

Table 2: Anticancer Activity of Benzotriazole Derivatives (IC50 Values)

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrimidine-benzotriazole derivative 12O | SiHa | 0.009 | [9] |

| Benzothiazole derivative 54 | MCF7 | 0.036 | [10] |

| Benzothiazole derivative 54 | HEPG2 | 0.048 | [10] |

| Indole based hydrazine carboxamide scaffold 12 | HT29 | 0.015 | [10] |

| Coumarin-triazole hybrid LaSOM 186 | MCF7 | 2.66 | [11] |

| Coumarin-triazole hybrid LaSOM 190 | MCF7 | 2.85 | [11] |

| Benzotriazole N-acylarylhydrazone 5e | LOX IMVI (Melanoma) | 1.3 | [12] |

Table 3: Antimicrobial Activity of Benzotriazole Derivatives (MIC Values)

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| Trifluoromethyl-substituted benzimidazole derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5 - 25 | [5][13] |

| Triazolo[4,5-f]-quinolinone carboxylic acids | Escherichia coli | 12.5 - 25 | [1] |

| 5,6-dichloro-1-(β-D-ribofuranosyl)benzotriazole | Acanthamoeba castellanii | Not Specified | [1] |

| Benzotriazole derivative 4e | Staphylococcus aureus | 8 (µM) | [14] |

| Benzotriazole derivative 5g | Bacillus subtilis | 8 (µM) | [15] |

Table 4: Antifungal and Antiviral Activity of Benzotriazole Derivatives

| Derivative | Pathogen | Activity Metric | Value | Reference |

| 5,6-substituted benzotriazole (22b') | Candida albicans | MIC | 1.6 - 25 µg/mL | [1] |

| 5,6-substituted benzotriazole (22d) | Candida albicans | MIC | 1.6 - 25 µg/mL | [1] |

| 5,6-substituted benzotriazole (22e') | Candida albicans | MIC | 1.6 - 25 µg/mL | [1] |

| Benzotriazole-based derivative 11b | Coxsackievirus B5 | EC50 | 6 - 18.5 µM | [16] |

| Benzotriazole-based derivative 18e | Coxsackievirus B5 | EC50 | 6 - 18.5 µM | [16] |

| Benzotriazole-based derivative 86c | Bovine Viral Diarrhea Virus (BVDV) | EC50 | 3 µM | [17] |

Key Experimental Protocols

Synthesis of Benzotriazole from o-Phenylenediamine

This protocol outlines the foundational synthesis of the parent benzotriazole ring, a common starting point for the development of more complex derivatives.

Materials:

-

o-Phenylenediamine

-

Glacial Acetic Acid

-

Sodium Nitrite

-

Deionized Water

-

Decolorizing Charcoal

-

Ice

-

Dissolution: In a beaker, dissolve 10.8 g (0.1 mol) of o-phenylenediamine in a mixture of 12 g (11.5 mL, 0.2 mol) of glacial acetic acid and 30 mL of water. Gentle warming may be necessary to achieve a clear solution.

-

Cooling: Cool the solution to 15°C in an ice bath.

-

Diazotization: While stirring magnetically, add a solution of 7.5 g (0.11 mol) of sodium nitrite in 15 mL of water in one portion. The reaction is exothermic, and the temperature will rise to approximately 85°C within 2-3 minutes. The color of the mixture will change from deep red to pale brown.

-

Cooling and Precipitation: Continue stirring for 15 minutes, allowing the mixture to cool to 35-40°C. Then, thoroughly chill the mixture in an ice-water bath for 30 minutes to facilitate the precipitation of the product.

-

Filtration: Collect the pale brown solid by vacuum filtration and wash it with three 30 mL portions of ice-cold water.

-

Recrystallization: Dissolve the crude product in approximately 130 mL of boiling water. Add a small amount of decolorizing charcoal and filter the hot solution. Allow the filtrate to cool to about 50°C before seeding with a few crystals of the crude product. Allow the solution to cool slowly to room temperature to avoid oiling out, then chill thoroughly in an ice bath.

-

Final Product: Collect the resulting pale straw-colored needles of benzotriazole by filtration. The expected yield is approximately 8 g (67%), with a melting point of 99-100°C.

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of benzotriazole derivatives are a result of their interaction with various biological targets and signaling pathways. The following diagrams illustrate some of the key mechanisms of action.

References

- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment [irowater.com]

- 4. mdpi.com [mdpi.com]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. researchgate.net [researchgate.net]

- 7. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. partinchem.com [partinchem.com]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]

- 15. Vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. diva-portal.org [diva-portal.org]

- 18. alliedacademies.org [alliedacademies.org]

The Expanding Therapeutic Potential of Novel Benzotriazole Compounds: A Technical Overview

For Immediate Release

[City, State] – Benzotriazole, a bicyclic heterocyclic compound, is emerging as a versatile scaffold in medicinal chemistry, leading to the development of novel derivatives with a wide spectrum of biological activities.[1][2] Researchers and drug development professionals are increasingly focusing on this privileged structure to design new therapeutic agents against a host of diseases, including cancer, microbial infections, and viral illnesses.[1][2] This technical guide provides an in-depth analysis of the current research, focusing on the anticancer, antimicrobial, and antiviral activities of these promising compounds.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Novel benzotriazole derivatives have demonstrated significant potential as anticancer agents by targeting key pathways involved in tumor growth and progression.[1] Several studies have highlighted their ability to inhibit protein kinases, crucial enzymes in cell signaling pathways that regulate cell proliferation.[1]

A notable series of benzotriazole derivatives has been shown to act as inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation in cancer cells.[1] Furthermore, certain benzotriazole-based compounds linked with substituted imidazol-2-thiones have exhibited potent antiproliferative effects by inhibiting tubulin polymerization and inducing apoptosis in various cancer cell lines.[1] Another study reported a series of benzotriazole N-acylarylhydrazone hybrids with significant anticancer activity against a panel of 60 human tumor cell lines. One compound, in particular, showed broad-spectrum activity against 34 different tumor cell lines.

| Compound Class | Cancer Cell Line(s) | IC50 (µM) | Mechanism of Action |

| Imidazole-thione linked benzotriazoles | MCF-7 (breast), HL-60 (leukemia), HCT-116 (colon) | 0.40 - 3.57 | Tubulin polymerization inhibition, Apoptosis induction |

| Benzotriazole N-acylarylhydrazone hybrids | Various (60 cell lines) | Not specified | Growth inhibition |

| Benzotriazole derivatives | VX2 (carcinoma), A549 (lung), MKN45 (stomach), MGC (stomach) | 3.04 - 5.47 | Tyrosine protein kinase inhibition |

Table 1: Summary of Anticancer Activity of Selected Benzotriazole Derivatives. IC50 values represent the concentration required to inhibit 50% of cell growth.

Antimicrobial Activity: A Broad-Spectrum Approach